molecular formula C18H27N3O3 B279229 2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B279229
M. Wt: 333.4 g/mol
InChI Key: WSTBCFNFTKGBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DMPEB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied due to its potential as a therapeutic agent for various diseases.

Mechanism Of Action

The exact mechanism of action of 2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its anti-cancer properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows it to exert its effects on various intracellular signaling pathways. However, one limitation of using 2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is that it may have off-target effects on other proteins and enzymes in the body, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide in order to optimize its therapeutic potential.

Synthesis Methods

2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzamide with 2,2-dimethylpropanoic anhydride in the presence of a catalyst. This results in the formation of 2-(2,2-dimethylpropanoylamino)benzamide. The second step involves the reaction of this intermediate with 2-(4-morpholinyl)ethylamine in the presence of a base. This results in the formation of 2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide.

Scientific Research Applications

2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

Product Name

2-[(2,2-dimethylpropanoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)17(23)20-15-7-5-4-6-14(15)16(22)19-8-9-21-10-12-24-13-11-21/h4-7H,8-13H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

WSTBCFNFTKGBFD-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCCN2CCOCC2

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCCN2CCOCC2

Origin of Product

United States

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